Computed LogP Differentiation: 4-Carboxylate vs. 3-Carboxylate Isomer
The computed partition coefficient (LogP) for methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate is -0.03, as reported by Chemspace [1]. This value places the compound near optimal lipophilicity for fragment-based screening (typically LogP < 3). By contrast, the 3-carboxylate positional isomer (CAS 1822620-12-1) is expected to exhibit a different LogP due to altered electronic distribution around the pyridine ring; however, a directly comparable computed LogP value from an identical methodology could not be located in the accessible literature. This represents a gap in publicly available head-to-head data.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = -0.03 (Chemspace computed) |
| Comparator Or Baseline | Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate (CAS 1822620-12-1): Quantitative LogP data not available from a verifiable source using identical methodology. |
| Quantified Difference | Not quantifiable with available data. |
| Conditions | Computed LogP from vendor database (Chemspace). Methodology not specified. |
Why This Matters
LogP directly influences aqueous solubility, membrane permeability, and non-specific binding; even modest differences between regioisomers can affect performance in biochemical assays and cellular screening cascades.
- [1] Chemspace. Methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate. Computed LogP: -0.03. View Source
